molecular formula C8H13NO3 B139016 Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate CAS No. 129242-70-2

Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate

Cat. No. B139016
M. Wt: 171.19 g/mol
InChI Key: MYEACUADUFDKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate, also known as EMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMDP belongs to the dihydropyrrole family and is known for its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate is not fully understood. However, studies have suggested that Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate may exert its biological effects by modulating the activity of certain enzymes and proteins involved in inflammation and tumor growth.

Biochemical And Physiological Effects

Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been shown to possess anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. In addition, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development in the field of medicinal chemistry.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate is its unique chemical structure and properties, which make it a versatile building block for the synthesis of various functionalized materials and compounds. However, the synthesis of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate requires careful handling and precise control of the reaction conditions, which can be challenging and time-consuming.

Future Directions

There are several future directions for research on Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate. One potential area of research is the development of novel drugs based on the anti-inflammatory and anti-tumor properties of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate. Another area of research is the synthesis of functionalized materials and compounds using Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate and its potential applications in chemical biology.

Synthesis Methods

Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate can be synthesized by a multi-step process involving the reaction of 2,3-dihydropyrrole with ethyl chloroformate and methanol. The synthesis of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate requires careful handling and precise control of the reaction conditions to ensure high yields and purity.

Scientific Research Applications

Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of novel drugs. In material science, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been used as a building block for the synthesis of functionalized polymers and materials. In chemical biology, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been used as a tool to study protein-ligand interactions and enzyme kinetics.

properties

CAS RN

129242-70-2

Product Name

Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C8H13NO3/c1-3-12-8(10)9-5-4-7(6-9)11-2/h6H,3-5H2,1-2H3

InChI Key

MYEACUADUFDKSV-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(=C1)OC

Canonical SMILES

CCOC(=O)N1CCC(=C1)OC

synonyms

1H-Pyrrole-1-carboxylic acid, 2,3-dihydro-4-methoxy-, ethyl ester (9CI)

Origin of Product

United States

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